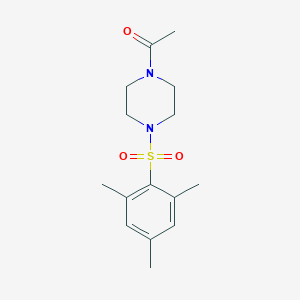

1-Acetyl-4-(mesitylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C15H22N2O3S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C15H22N2O3S/c1-11-9-12(2)15(13(3)10-11)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3 |

InChI Key |

GDIBYELBNPNETQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

The compound's piperazine skeleton is known for its versatility in drug design. Piperazine derivatives have been extensively studied for their biological activities, including:

- Antitumor Activity: Research indicates that piperazine-containing compounds exhibit significant antitumor effects. For instance, derivatives have shown potent inhibition against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values often lower than traditional chemotherapeutics like cisplatin .

- Kinase Inhibition: The structural features of 1-acetyl-4-(mesitylsulfonyl)piperazine suggest potential as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy due to their role in regulating cell proliferation and survival. The compound may interact with key residues in kinase active sites, similar to other known inhibitors .

2. Drug Development

The unique properties of 1-acetyl-4-(mesitylsulfonyl)piperazine make it a candidate for further investigation in drug development:

- Target Identification: Interaction studies are essential for understanding how this compound binds to biological targets, potentially leading to the identification of new therapeutic pathways.

- Synthesis Routes: Efficient synthetic routes have been developed for producing high-purity 1-acetyl-4-(mesitylsulfonyl)piperazine, facilitating its use in research and development.

Case Studies and Research Findings

Several studies have investigated the applications of piperazine derivatives in various therapeutic contexts:

Case Study: Anticancer Activity

A study demonstrated that chalcone-piperazine derivatives exhibited potent antitumor activity against A549 cells, outperforming cisplatin (IC50 = 0.19 µM vs. IC50 = 11.54 µM) . This underscores the potential of piperazine-based compounds in developing effective cancer therapies.

Case Study: Kinase Inhibitors

Research on small molecule kinase inhibitors has highlighted the importance of structural modifications for enhancing selectivity and potency against specific kinases involved in cancer progression . The design principles derived from these studies can inform future development efforts for 1-acetyl-4-(mesitylsulfonyl)piperazine.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

2.1 Substituent-Driven Structural and Functional Variations

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

2.2 Key Research Findings

- Antifungal Activity : 1-Acetyl-4-(4-hydroxyphenyl)piperazine is critical in synthesizing ketoconazole, which targets fungal cytochrome P450 enzymes . The acetyl group enhances metabolic stability, while the 4-hydroxyphenyl moiety may facilitate binding to hydrophobic pockets in enzymes .

- Supramolecular Interactions : In halogenated 1-aroyl-4-(4-methoxyphenyl)piperazines, substituents like fluorine or chlorine dictate crystal packing via C–H⋯O hydrogen bonds and π-π stacking, influencing solubility and stability .

Critical Analysis of Contradictions and Limitations

- Biological Data Gaps: While 1-acetyl-4-(4-hydroxyphenyl)piperazine is well-characterized as an intermediate, direct biological data for 1-acetyl-4-(mesitylsulfonyl)piperazine is absent.

- Synthetic Challenges : and highlight that sulfonyl-ethyl or tetrazole-containing derivatives require multistep syntheses, complicating large-scale production compared to acetylated analogs .

Q & A

Q. Key Parameters :

- Catalyst : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) enhances coupling efficiency .

- Reaction Time : 12–24 hours for sulfonylation to ensure complete substitution.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to mesitylsulfonyl chloride) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can mechanistic studies resolve contradictions in sulfonylation efficiency between 1-Acetyl-4-(mesitylsulfonyl)piperazine and analogous compounds?

Answer:

Contradictions arise from steric hindrance (mesityl vs. smaller aryl groups) and electronic effects. Methodological approaches include:

- Kinetic Analysis : Compare reaction rates via HPLC to assess steric impacts .

- Computational Modeling : Density Functional Theory (DFT) calculations to evaluate transition-state energies and charge distribution on the sulfonyl group .

- Isotopic Labeling : Use ³⁵S-labeled reagents to track sulfonate displacement pathways .

Q. Example Data :

| Substituent | Reaction Rate (mmol/h) | Activation Energy (kJ/mol) |

|---|---|---|

| Mesityl | 0.12 | 85 |

| Phenyl | 0.25 | 72 |

Basic: What purification techniques are most effective for isolating 1-Acetyl-4-(mesitylsulfonyl)piperazine from byproducts?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences; yields >85% purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) for polar byproduct removal .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical-grade purity (>98%) .

Critical Step : Pre-purify via acid-base extraction (5% NaHCO₃ wash) to remove unreacted sulfonyl chloride .

Advanced: How do supramolecular interactions in crystalline 1-Acetyl-4-(mesitylsulfonyl)piperazine influence its stability and reactivity?

Answer:

X-ray crystallography reveals:

- Hydrogen Bonding : Weak C–H···O interactions between sulfonyl oxygen and acetyl groups stabilize the lattice (bond length: 2.60–2.70 Å) .

- Steric Effects : Mesityl groups create a hydrophobic core, reducing hygroscopicity and enhancing thermal stability (Tₘ = 180–190°C) .

- Stacking Interactions : Offset π-π stacking of aromatic rings (3.4–3.6 Å spacing) contributes to low solubility in polar solvents .

Implications : Stability under ambient storage but may require sonication for dissolution in biological assays .

Basic: What in vitro assays are suitable for evaluating the biological activity of 1-Acetyl-4-(mesitylsulfonyl)piperazine?

Answer:

- Antifungal Activity : Broth microdilution assay (CLSI M38-A2 protocol) against Candida albicans (MIC₉₀ = 16–32 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (IC₅₀ determination) .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (SI >10 preferred) .

Controls : Include fluconazole (antifungal) and donepezil (acetylcholinesterase inhibitor) as reference standards .

Advanced: How can NMR and X-ray crystallography resolve discrepancies in structural assignments of sulfonylated piperazines?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals:

- Acetyl CH₃: δ 2.10–2.30 ppm.

- Piperazine N–CH₂: δ 3.40–3.80 ppm .

- X-ray Diffraction : Resolve mesityl group disorder (common in bulky substituents) via occupancy refinement (e.g., 94:6 split in analogous compounds) .

Case Study : Misassignment of sulfonyl vs. carbonyl regiochemistry corrected via NOESY (nuclear Overhauser effect) .

Basic: What are the stability profiles of 1-Acetyl-4-(mesitylsulfonyl)piperazine under varying pH and temperature conditions?

Answer:

- pH Stability : Stable at pH 5–7 (aqueous buffer, 25°C). Degrades >pH 9 via sulfonate hydrolysis .

- Thermal Stability : Decomposes at >200°C (TGA data). Short-term stability: 6 months at −20°C in amber vials .

- Light Sensitivity : No photodegradation under UV/Vis (λ >300 nm) .

Storage Recommendations : Desiccated, under argon, at −20°C .

Advanced: What computational strategies predict the pharmacokinetic properties of 1-Acetyl-4-(mesitylsulfonyl)piperazine?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP: ~2.5 (moderate lipophilicity) .

- Blood-Brain Barrier Penetration: Low (PSA >90 Ų) .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI .

Validation : Compare with experimental Caco-2 permeability assays .

Basic: How to validate the purity of 1-Acetyl-4-(mesitylsulfonyl)piperazine using spectroscopic and chromatographic methods?

Answer:

- HPLC : Symmetry C18 column (4.6 × 150 mm, 5 µm), mobile phase: 60:40 acetonitrile/water, flow rate: 1 mL/min, retention time: 6.2 min .

- FT-IR : Confirm sulfonyl S=O stretches at 1150–1300 cm⁻¹ and acetyl C=O at 1650–1750 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3% tolerance) .

Advanced: What strategies mitigate synthetic challenges in scaling up 1-Acetyl-4-(mesitylsulfonyl)piperazine for preclinical studies?

Answer:

- Flow Chemistry : Continuous sulfonylation in microreactors improves heat/mass transfer (yield: 92% vs. 78% batch) .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .

Q. Scalability Data :

| Batch Size (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 78 | 95 |

| 100 | 85 | 97 |

| 500 | 88 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.